Enantiomeric Configuration Differentiation: (S)- vs. (R)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride
The (S)-enantiomer (CAS 169452-14-6) and the (R)-enantiomer (CAS 876165-09-2) are distinct chemical entities with opposite stereochemical configurations at the pyrrolidine 3-position . This differentiation is critical for downstream applications in asymmetric synthesis and chiral drug development. The (S)-configuration is explicitly required as a key intermediate for certain quinolone antibacterial agents, as documented in the patent literature [1].
| Evidence Dimension | Stereochemical configuration at pyrrolidine C3 position |
|---|---|
| Target Compound Data | (S)-configuration (CAS 169452-14-6) |
| Comparator Or Baseline | (R)-configuration (CAS 876165-09-2) |
| Quantified Difference | Opposite enantiomer; distinct chemical entity with different CAS number and IUPAC name |
| Conditions | N/A – Structural/compositional differentiation |
Why This Matters
Procurement of the incorrect enantiomer will result in a compound with opposite stereochemistry, which is unsuitable for synthesis routes requiring the (S)-configuration for downstream biological activity.
- [1] Van Le, T., Spence, F. G., & Wemple, J. N. (1993). U.S. Patent No. 5,250,704. Process for the manufacture of (S)-3-amino-1-substituted-pyrrolidines. Washington, DC: U.S. Patent and Trademark Office. View Source
